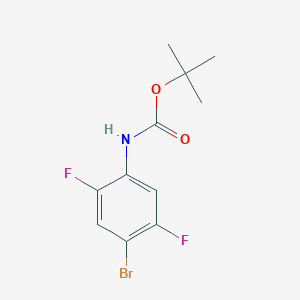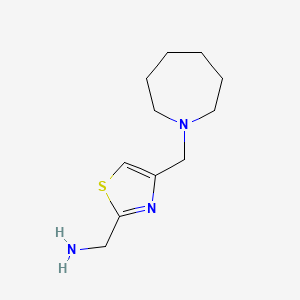
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is a compound with the molecular formula C11H19N3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an azepane ring, a seven-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the azepane moiety. One common synthetic route involves the reaction of a thiazole precursor with an azepane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process typically includes steps such as purification through crystallization or chromatography to ensure the high purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated thiazole derivatives, amines, thiols, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
科学研究应用
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the azepane ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: A simpler analog with a methyl group instead of the azepane ring.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents, such as 4-phenylthiazole or 2-aminothiazole.
Azepane derivatives: Compounds containing the azepane ring with different functional groups, such as azepane-1-carboxylic acid or azepane-1-amine.
Uniqueness
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine is unique due to the combination of the thiazole and azepane rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and ability to interact with multiple biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC 名称 |
[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2 |
InChI 键 |
YOECCPJYMVDKDV-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC2=CSC(=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


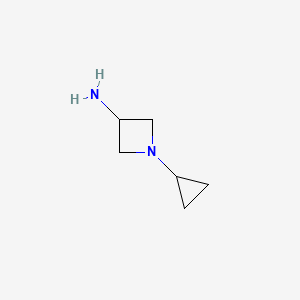
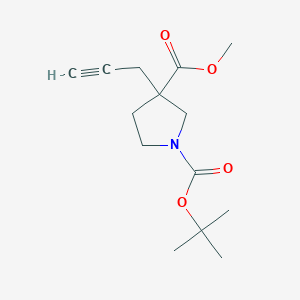
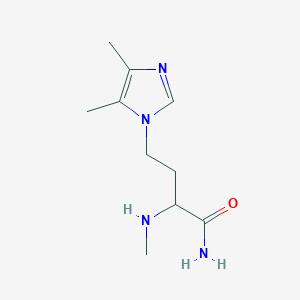
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
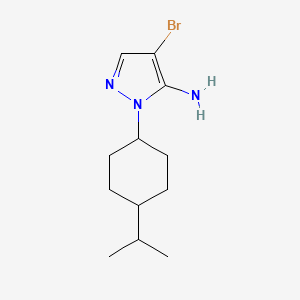
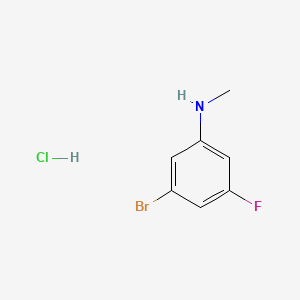
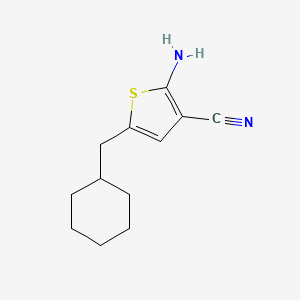
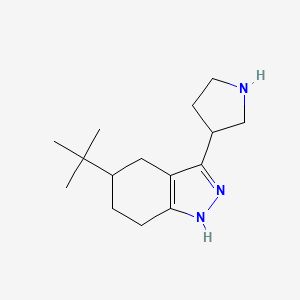
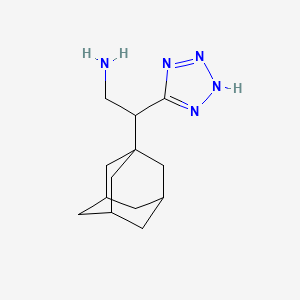
![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
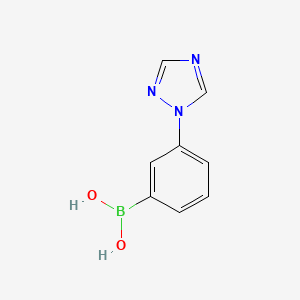
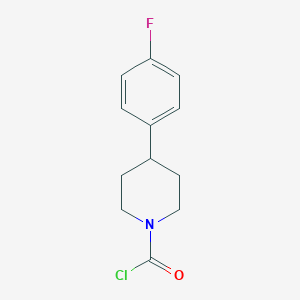
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
